
3-Phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
The synthesis of 3-Phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to selectively form pyrrolidin-2-ones . The reaction conditions typically include the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-Phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to different products.
Substitution: The phenyl and piperazine groups can undergo substitution reactions, introducing new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, derivatives of similar compounds have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease . The exact molecular pathways and targets may vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
3-Phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
Pyrrolidin-2,5-diones: These compounds have similar structural features but differ in their biological activities and applications.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, known for their diverse biological activities.
Prolinol derivatives: These compounds also contain a pyrrolidine ring and are used in various medicinal applications.
The uniqueness of this compound lies in its specific combination of phenyl and piperazine groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
91703-29-6 |
|---|---|
Formule moléculaire |
C20H23N3O |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-phenyl-5-(4-phenylpiperazin-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H23N3O/c24-20-18(16-7-3-1-4-8-16)15-19(21-20)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H,21,24) |
Clé InChI |
JSIRECVRTDSTJG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2CC(C(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





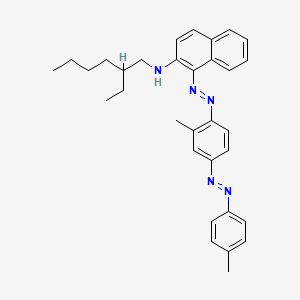
![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)

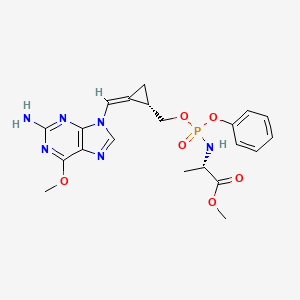
![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
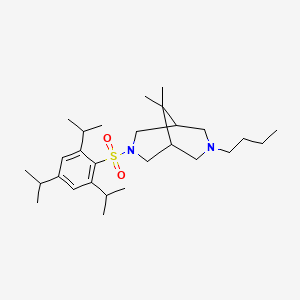
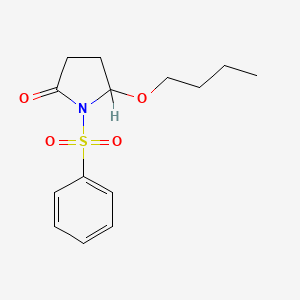
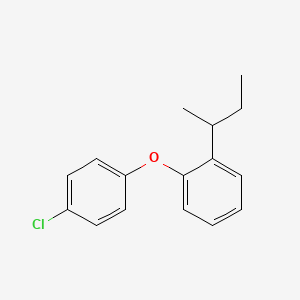
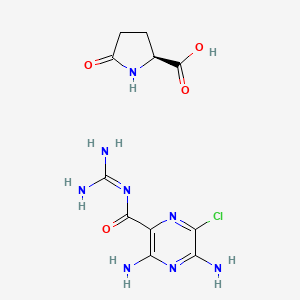
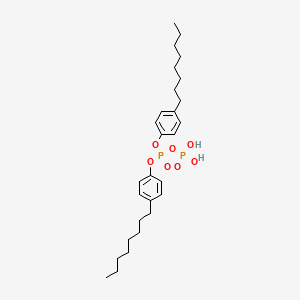
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
